

Unveiling the Cross-Reactivity Profile of Su 10603 with Cytochrome P450 Enzymes

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Compound of Interest				
Compound Name:	Su 10603			
Cat. No.:	B1681773	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Su~10603 with various cytochrome P450 (CYP450) enzymes. Su~10603 is primarily recognized as a potent and specific inhibitor of CYP17A1 (steroid 17α -hydroxylase/17,20-lyase), a key enzyme in androgen biosynthesis. Understanding its potential interactions with other P450 isoforms is crucial for evaluating its off-target effects and potential for drug-drug interactions. This document summarizes the available experimental data on the inhibitory effects of Su~10603 and its structural analog, metyrapone, on other P450 enzymes and provides detailed experimental methodologies for assessing such interactions.

Executive Summary

While **Su 10603** is a well-established inhibitor of CYP17A1, direct quantitative data on its cross-reactivity with a standard panel of drug-metabolizing CYP450 enzymes is limited in publicly available literature. However, early studies have indicated that **Su 10603** does exhibit inhibitory activity against other hepatic microsomal monooxygenases. To provide a broader context, this guide also includes data on metyrapone, a structurally related compound with a similar mechanism of action.

Comparative Inhibition Data

The following table summarizes the known inhibitory effects of **Su 10603** and its structural analog, metyrapone, on various P450 enzymes. It is important to note the absence of specific



IC50 or Ki values for **Su 10603** against the major drug-metabolizing CYP isoforms in the available literature.

Enzyme	Su 10603 Inhibition	Metyrapone Inhibition	Key Substrates for Inhibition Assays
CYP17A1	Primary Target; Potent Inhibitor	Known Inhibitor	Pregnenolone, Progesterone
CYP1A2	Data not available	Data not available	Phenacetin, Caffeine
CYP2C9	Data not available	Data not available	Diclofenac, S-Warfarin
CYP2C19	Data not available	Data not available	S-Mephenytoin, Omeprazole
CYP2D6	Data not available	Data not available	Dextromethorphan, Bufuralol
CYP3A4	Data not available	Known to bind to and induce CYP3A4 via PXR activation	Midazolam, Testosterone
Other Hepatic P450s	Inhibits ethylmorphine demethylation, aniline hydroxylation, and benzo[a]pyrene hydroxylation (approx. 50% inhibition at 0.1-0.2 mM in rat/guinea pig liver microsomes)	Similar inhibitory profile to Su 10603 on some hepatic monooxygenases	Ethylmorphine, Aniline, Benzo[a]pyrene

Note: The inhibition of ethylmorphine demethylation, aniline hydroxylation, and benzo[a]pyrene hydroxylation by **Su 10603** suggests potential interactions with isoforms such as CYP3A4, CYP2E1, and CYP1A1/1B1, respectively, though specific contributions have not been delineated.

Signaling and Experimental Workflows

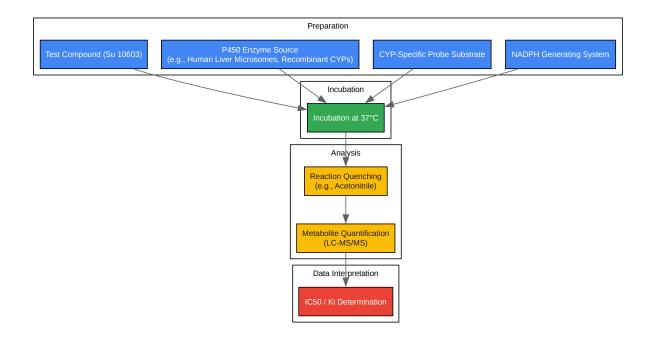




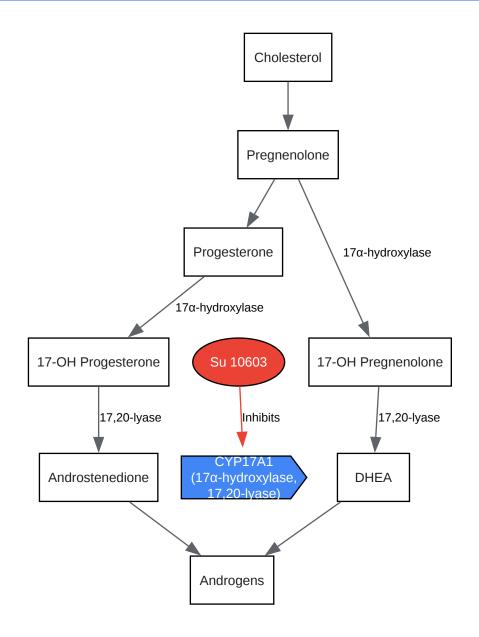


To facilitate a deeper understanding of the experimental approaches used to assess P450 inhibition, the following diagrams illustrate a typical experimental workflow and the signaling pathway context of CYP17A1 inhibition.









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